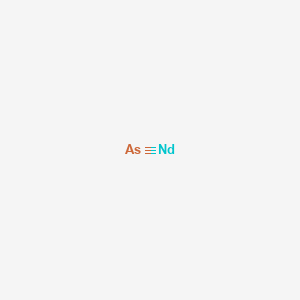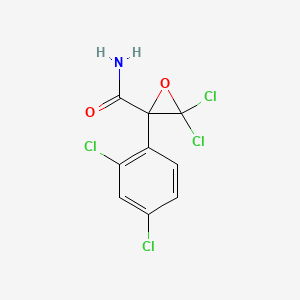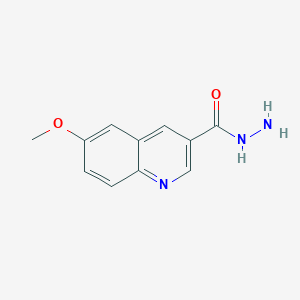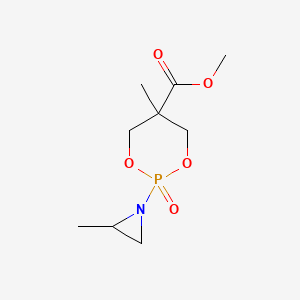![molecular formula C20H35ClN2O3 B13744443 Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride CAS No. 100836-53-1](/img/structure/B13744443.png)
Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound It is characterized by the presence of a mesityloxy group, a carbamic acid ester, and a diethylaminoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the mesityloxy group, which is then attached to a propyl chain. This intermediate is further reacted with N-methylcarbamic acid to form the carbamic acid ester. Finally, the diethylaminoethyl ester is introduced, and the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Acetamide,2-(diethylamino)-N-methyl-N-[1-methyl-2-(2,4,6-trimethylphenoxy)ethyl]-,monohydrochloride
- Other carbamic acid esters : Compounds with similar structures but different substituents.
Uniqueness
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its mesityloxy group and diethylaminoethyl ester make it particularly interesting for various applications.
Properties
CAS No. |
100836-53-1 |
|---|---|
Molecular Formula |
C20H35ClN2O3 |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-methyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H34N2O3.ClH/c1-8-22(9-2)10-11-24-20(23)21(7)18(6)14-25-19-16(4)12-15(3)13-17(19)5;/h12-13,18H,8-11,14H2,1-7H3;1H |
InChI Key |
YEGCJZFCQDWQEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)N(C)C(C)COC1=C(C=C(C=C1C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


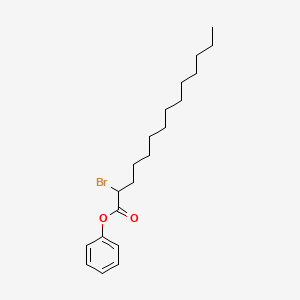
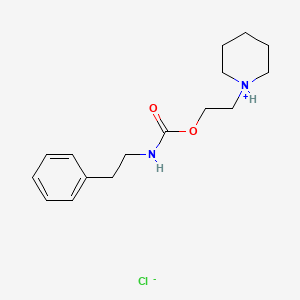
![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)
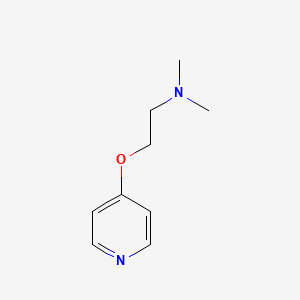
![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

